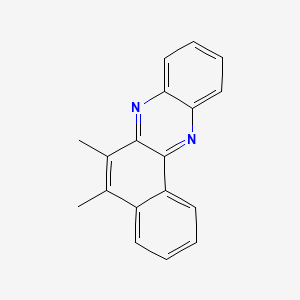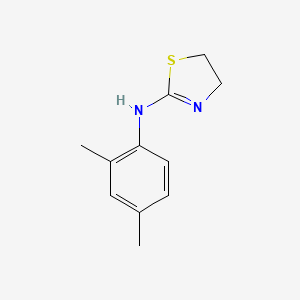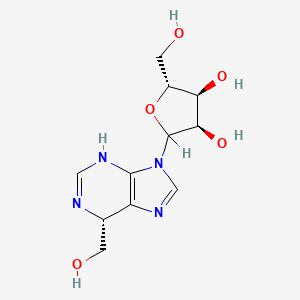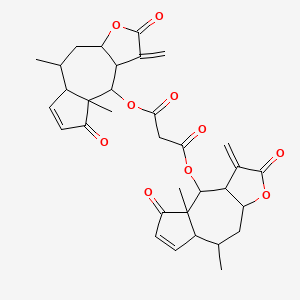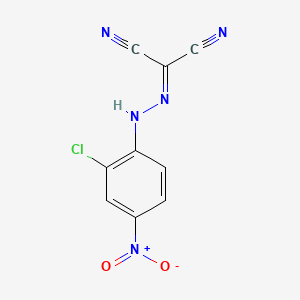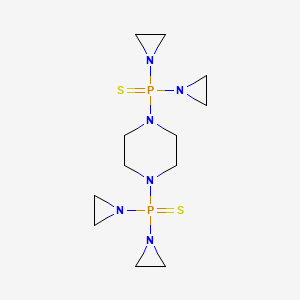
2-(2-Ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole is a member of isoindoles.
Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibition
A study identified structural elements in the 12-formyl-5,6-dihydroindolo[2, 1-a]isoquinoline system, which includes 2-phenylindole derivatives like 2-(2-Ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole, required for inhibiting tubulin polymerization. This action is crucial in cytostatics, and derivatives demonstrated a range of cytostatic activity and disrupted microtubule assembly (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Autoxidation and Nucleophilic Substitutions
Research on 2-ethoxyindoles, closely related to 2-(2-Ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole, revealed insights into their autoxidation and nucleophilic substitution reactions. These findings are significant in understanding the chemical behavior and potential applications of similar compounds (Nakagawa & Hino, 1970).
Crystallography and Molecular Structure Analysis
A study focused on the crystal and molecular structure of 2-(4-Ethoxyphenyl)isoindoline-1,3-dione, a compound structurally similar to 2-(2-Ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole. It highlights the non-planar molecular structure and the intermolecular hydrogen bonding, providing a foundation for understanding the physical and chemical properties of similar compounds (Duru, Evecen, Tanak, & Ağar, 2018).
Liquid Crystal Synthesis and Characterization
Research on 2-phenylisoindoles as core units in asymmetric mesogenic molecules sheds light on the potential of compounds like 2-(2-Ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole in the creation of liquid crystals. The study's focus on phase behavior and mesophase formation is crucial for applications in materials science and nanotechnology (Jow & Dingemans, 2002).
Intermolecular Interaction Analysis
A detailed quantitative analysis of intermolecular interactions in a related compound, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, highlighted the anisotropic distribution of interaction energies, indicating potential applications in new material design (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Propiedades
Fórmula molecular |
C18H21NO |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2-(2-ethoxyphenyl)-5,6-dimethyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C18H21NO/c1-4-20-18-8-6-5-7-17(18)19-11-15-9-13(2)14(3)10-16(15)12-19/h5-10H,4,11-12H2,1-3H3 |
Clave InChI |
DIHHLRLLBQWWDB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CC3=C(C2)C=C(C(=C3)C)C |
SMILES canónico |
CCOC1=CC=CC=C1N2CC3=C(C2)C=C(C(=C3)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



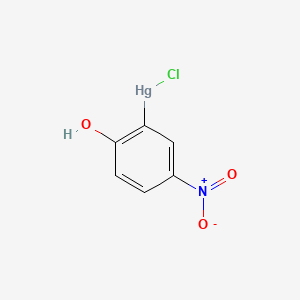
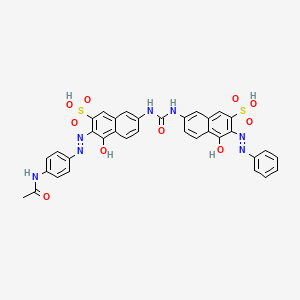
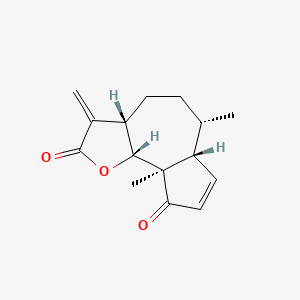
![9-Methyl-2h-furo[2,3-h]chromen-2-one](/img/structure/B1200773.png)
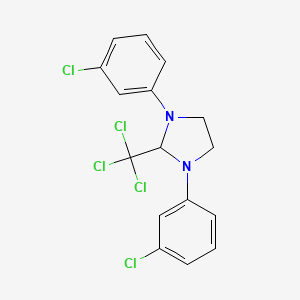
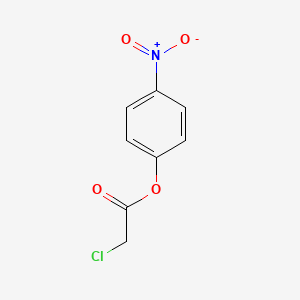
![N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B1200778.png)
